molecular formula C7H7F3N2 B3045400 2,2,2-Trifluoro-1-(pyridin-4-YL)ethanamine CAS No. 1060815-28-2

2,2,2-Trifluoro-1-(pyridin-4-YL)ethanamine

Cat. No.: B3045400
CAS No.: 1060815-28-2
M. Wt: 176.14
InChI Key: CWCZMOYKIBMJDB-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(pyridin-4-YL)ethanamine is a fluorinated organic compound characterized by the presence of a trifluoromethyl group attached to an ethanamine backbone, with a pyridine ring at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-(pyridin-4-YL)ethanamine typically involves the reaction of 4-pyridinecarboxaldehyde with trifluoroacetic acid and ammonia under controlled conditions. The reaction proceeds through a series of steps, including condensation, reduction, and amination, to yield the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to enhance yield and purity. The process often includes steps such as distillation and recrystallization to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 2,2,2-Trifluoro-1-(pyridin-4-YL)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce various amine compounds .

Scientific Research Applications

2,2,2-Trifluoro-1-(pyridin-4-YL)ethanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(pyridin-4-YL)ethanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyridine ring can engage in various interactions, including hydrogen bonding and π-π stacking, with biological macromolecules .

Comparison with Similar Compounds

  • 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine
  • 2,2,2-Trifluoro-1-phenylethylamine
  • 2,2,2-Trifluoro-N-(2,2,2-trifluoroethyl)ethanamine

Comparison: Compared to its analogs, 2,2,2-Trifluoro-1-(pyridin-4-YL)ethanamine exhibits unique properties due to the position of the pyridine ring. This positional difference can significantly influence the compound’s reactivity, biological activity, and overall chemical behavior .

Properties

IUPAC Name

2,2,2-trifluoro-1-pyridin-4-ylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2/c8-7(9,10)6(11)5-1-3-12-4-2-5/h1-4,6H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWCZMOYKIBMJDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90696779
Record name 2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060815-28-2
Record name 2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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